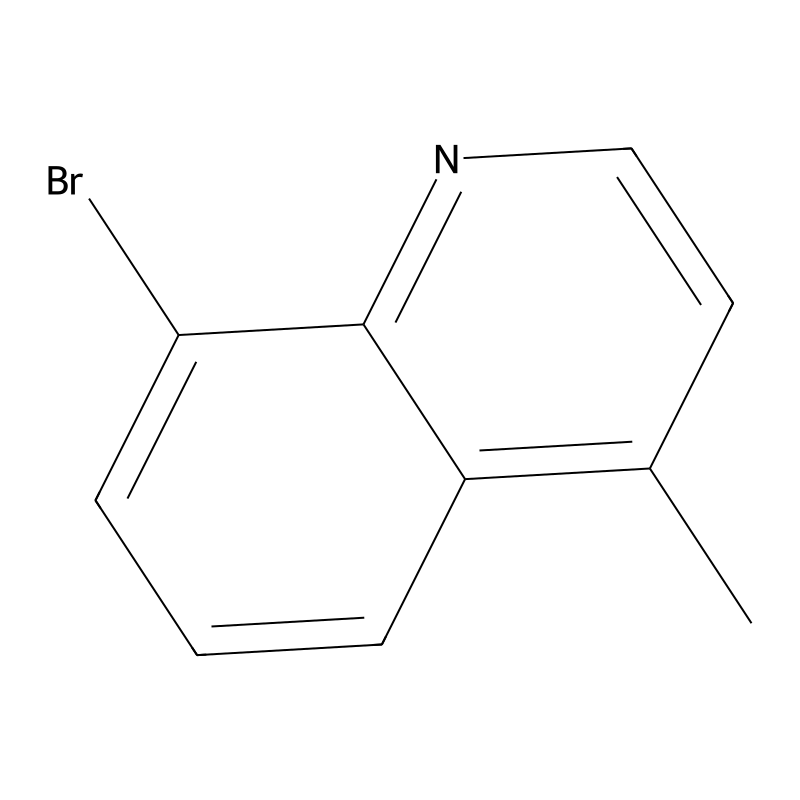

8-Bromo-4-methylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Bromo-4-methylquinoline is a chemical compound with the molecular formula C₁₀H₈BrN and a molecular weight of 222.08 g/mol. It is characterized by a quinoline structure, which consists of a fused benzene and pyridine ring, with a bromine atom at the 8-position and a methyl group at the 4-position of the quinoline ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.

Medicinal Chemistry:

Quinoline derivatives, including those with bromine and methyl substituents, have been investigated for their potential medicinal properties. Some studies have explored their antimicrobial activity, suggesting their possible application in developing new antibiotics. However, further research is needed to determine their efficacy and safety for therapeutic use [].

Organic Synthesis:

8-Bromo-4-methylquinoline can potentially serve as a building block for synthesizing more complex molecules with desired properties. Organic chemists often utilize such starting materials to create novel compounds for various research purposes, including drug discovery and material science [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions.

- Lithium-Halogen Exchange: This reaction allows for the introduction of different functional groups at the bromine site, facilitating further chemical modifications .

- Functionalization: The compound can be functionalized to emit specific wavelengths of light, enhancing its utility in photonic applications .

Research indicates that 8-Bromo-4-methylquinoline exhibits various biological activities:

- Antimicrobial Properties: Quinoline derivatives are often evaluated for their antimicrobial effectiveness, and 8-Bromo-4-methylquinoline may show similar properties.

- Enzyme Inhibition: The compound has been reported to inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial in drug metabolism .

- Potential Therapeutic

Several methods exist for synthesizing 8-Bromo-4-methylquinoline:

- Bromination of 4-Methylquinoline: This method involves the direct bromination of 4-methylquinoline using bromine or brominating agents.

- Functionalization Reactions: Controlled reactions can be employed to introduce the bromine atom at the desired position while maintaining the integrity of the quinoline structure.

- Lithium-Halogen Exchange: This method allows for the substitution of bromine with other halogens or functional groups, facilitating further synthetic pathways .

8-Bromo-4-methylquinoline finds applications in various fields:

- Pharmaceuticals: Its potential as an antimicrobial agent makes it a candidate for drug development.

- Material Science: The compound's ability to be functionalized for specific optical properties allows its use in advanced materials and photonic devices .

- Chemical Research: It serves as an intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving 8-Bromo-4-methylquinoline have focused on its enzyme inhibition capabilities:

- Cytochrome P450 Interactions: The compound's inhibition of CYP1A2 and CYP2C19 suggests potential drug-drug interactions that could affect metabolic pathways in humans .

- Biological Assays: Further investigation into its antimicrobial properties could elucidate its mechanism of action against various pathogens.

Several compounds share structural similarities with 8-Bromo-4-methylquinoline. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylquinoline | No bromine substituent | Basic quinoline structure |

| 8-Chloro-4-methylquinoline | Chlorine instead of bromine | Different halogen affects reactivity |

| 8-Hydroxy-4-methylquinoline | Hydroxyl group at position 8 | Potentially different biological activity |

| 6-Bromo-4-methylquinoline | Bromine at position 6 | Different substitution pattern affects reactivity |

Each of these compounds exhibits unique properties due to variations in their substituents, influencing their chemical behavior and biological activity. The presence of the bromine atom at position 8 in 8-Bromo-4-methylquinoline distinguishes it from others, potentially enhancing its reactivity and interaction profiles.

The comprehensive characterization of 8-Bromo-4-methylquinoline requires a multifaceted analytical approach encompassing various spectroscopic and crystallographic techniques. This compound belongs to the quinoline class of heterocyclic aromatic compounds, featuring a bicyclic structure composed of a benzene ring fused to a pyridine ring. The specific substitution pattern, with bromine at position 8 and methyl at position 4, imparts distinctive electronic and structural properties that can be elucidated through systematic analytical investigation.

The structural analysis reveals that 8-Bromo-4-methylquinoline maintains the planar aromatic character typical of quinoline derivatives while exhibiting modified electronic distribution due to the halogen and alkyl substituents. The bromine atom at the 8-position introduces significant steric and electronic effects, influencing both the molecular geometry and chemical reactivity of the compound. The methyl group at the 4-position provides additional electron density to the aromatic system while maintaining minimal steric hindrance.

Molecular Geometry and Crystallographic Studies

The molecular geometry of 8-Bromo-4-methylquinoline can be understood through comparison with related quinoline derivatives that have been subjected to crystallographic analysis. While specific crystal structure data for 8-Bromo-4-methylquinoline itself was not available in the search results, analogous compounds provide valuable structural insights. The crystal structure of 8-Bromo-2-methylquinoline, a closely related isomer, demonstrates that brominated quinoline derivatives maintain the characteristic planar arrangement of the quinoline ring system.

In the crystal structure of the related 8-Bromo-2-methylquinoline, the dihedral angle between the two six-membered rings of the quinoline system measures 0.49°, indicating an essentially planar molecular geometry. This planarity is typical for quinoline derivatives and suggests that 8-Bromo-4-methylquinoline would exhibit similar geometric characteristics. The molecules in the crystal structure are arranged in a face-to-face fashion, with a centroid-to-centroid distance of 3.76 Å between benzene and pyridine rings of adjacent molecules, indicating π-π stacking interactions.

The crystal data for the related compound reveals a monoclinic crystal system with space group P2₁/c, with unit cell parameters including a = 5.0440 Å, b = 13.467 Å, c = 13.391 Å, and β = 97.678°. The calculated density of 1.636 Mg m⁻³ and the melting point of 343 K provide additional insights into the solid-state properties of brominated methylquinoline derivatives. These crystallographic parameters suggest that 8-Bromo-4-methylquinoline would likely exhibit similar packing arrangements and intermolecular interactions.

The absence of hydrogen bonding in the crystal structure of the related compound indicates that the primary intermolecular forces are van der Waals interactions and π-π stacking between aromatic rings. This structural characteristic is significant for understanding the physical properties and potential biological interactions of 8-Bromo-4-methylquinoline. The planar geometry and π-π stacking capability suggest potential for intercalation with DNA or other planar biological molecules, which is relevant for pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 8-Bromo-4-methylquinoline, although direct NMR data for this specific compound was not available in the search results. However, NMR data for the related compound 4-methylquinoline offers valuable insights into the expected spectral characteristics. The 1H NMR spectrum of 4-methylquinoline, recorded at 399.65 MHz in CDCl₃, demonstrates the characteristic resonance patterns expected for quinoline derivatives.

The aromatic proton region of quinoline derivatives typically exhibits complex multipicity patterns due to coupling interactions between adjacent aromatic protons. For 4-methylquinoline, the spectrum shows resonances in the aromatic region between 7.2-8.8 ppm, with the most downfield signals corresponding to protons adjacent to the nitrogen atom in the pyridine ring. The methyl group in 4-methylquinoline appears as a singlet at approximately 2.69 ppm with high integration value, indicating the three equivalent methyl protons.

For 8-Bromo-4-methylquinoline, the 1H NMR spectrum would be expected to show similar patterns with some modifications due to the bromine substituent. The bromine atom at position 8 would eliminate one aromatic proton signal while potentially affecting the chemical shifts of neighboring protons through both inductive and mesomeric effects. The methyl group at position 4 would appear as a characteristic singlet, likely around 2.7 ppm, similar to other 4-methylquinoline derivatives.

The 13C NMR spectrum would provide additional structural confirmation, with the quaternary carbon bearing the methyl group and the carbon bearing bromine showing characteristic chemical shifts. The bromine substitution typically causes a significant downfield shift for the carbon to which it is attached, while also affecting neighboring carbons through electronic effects. The complete assignment of carbon signals would require comparison with related compounds and potentially two-dimensional NMR techniques for unambiguous identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful analytical tool for structural elucidation and molecular weight confirmation of 8-Bromo-4-methylquinoline. The molecular ion peak would appear at m/z 222/220 due to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in approximately 1:1 ratio in nature. This characteristic bromine isotope pattern provides immediate confirmation of the presence of a single bromine atom in the molecule.

The fragmentation patterns of 8-Bromo-4-methylquinoline can be predicted based on general fragmentation rules for quinoline derivatives and halogenated aromatic compounds. According to mass spectrometry fragmentation principles, aromatic amines typically show strong molecular ion peaks, and quinoline derivatives follow this trend. The molecular ion of 8-Bromo-4-methylquinoline would be expected to be relatively stable due to the aromatic character of the molecule.

Common fragmentation pathways for quinoline derivatives include loss of small alkyl groups, hydrogen radicals, and halogen atoms. For 8-Bromo-4-methylquinoline, expected fragmentation patterns would include loss of the methyl radical (M-15), loss of bromine atom (M-79/81), and loss of hydrogen cyanide (M-27), which is characteristic of aromatic nitrogen-containing compounds. The base peak in the spectrum would likely correspond to a stable aromatic cation formed after elimination of neutral fragments.

Predicted collision cross section values for various adducts of 8-Bromo-4-methylquinoline have been calculated, providing additional analytical parameters for compound identification. The table below summarizes the predicted collision cross section data:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.99 | 137.5 |

| [M+Na]⁺ | 243.97 | 150.8 |

| [M-H]⁻ | 219.98 | 143.9 |

| [M+NH₄]⁺ | 239.02 | 159.8 |

| [M+K]⁺ | 259.95 | 139.4 |

These collision cross section values provide important parameters for ion mobility mass spectrometry analysis and can aid in compound identification in complex mixtures.

Infrared and UV-Vis Absorption Profiling

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics present in 8-Bromo-4-methylquinoline. While specific IR data for this compound was not available in the search results, general principles of quinoline IR spectroscopy and comparison with related compounds can provide insight into expected absorption patterns. Quinoline derivatives typically exhibit characteristic absorption bands in several regions of the IR spectrum.

The aromatic C-H stretching vibrations would be expected to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretches from the methyl group would appear around 2900-3000 cm⁻¹. The aromatic C=C and C=N stretching vibrations characteristic of the quinoline ring system would appear in the 1450-1650 cm⁻¹ region. The presence of bromine would affect certain vibrational modes, particularly those involving the aromatic ring to which it is attached.

The C-Br stretching vibration typically appears in the lower frequency region around 500-700 cm⁻¹, though this can vary depending on the aromatic environment. The quinoline nitrogen would contribute to characteristic C=N stretching absorptions, which are important diagnostic features for heterocyclic aromatic compounds. Out-of-plane bending vibrations of aromatic C-H bonds would appear in the fingerprint region below 1000 cm⁻¹.

UV-Vis absorption spectroscopy of 8-Bromo-4-methylquinoline would reveal the electronic transitions characteristic of the quinoline chromophore system. Quinoline derivatives typically exhibit strong absorption in the UV region due to π→π* transitions of the aromatic system. The presence of the bromine substituent would likely cause bathochromic shifts in certain absorption bands due to extended conjugation and heavy atom effects.

The quinoline ring system typically shows multiple absorption bands corresponding to different electronic transitions. The longest wavelength absorption band usually occurs around 300-350 nm and corresponds to the transition involving the nitrogen lone pair and the aromatic π system. Shorter wavelength bands in the 250-300 nm region correspond to π→π* transitions of the aromatic rings. The methyl substituent would have minimal effect on the absorption spectrum, while the bromine atom would introduce both bathochromic and hyperchromic effects.

Classical organic synthesis approaches for 8-bromo-4-methylquinoline encompass several well-established named reactions that have been extensively studied and optimized over decades of quinoline chemistry research [14]. These methodologies provide reliable pathways for constructing the quinoline framework with subsequent functionalization to introduce the bromine and methyl substituents at the desired positions.

The Conrad-Limpach synthesis represents one of the most fundamental approaches for quinoline construction, involving the condensation of anilines with beta-ketoesters to form 4-hydroxyquinolines via Schiff base intermediates [14] [15]. This reaction mechanism begins with nucleophilic attack of aniline on the keto group of the beta-ketoester, forming a tetrahedral intermediate that undergoes protonation to yield the Schiff base [15]. The critical step involves heating the Schiff base to approximately 250 degrees Celsius to facilitate electrocyclic ring closure, with yields significantly improved from below 30 percent to 95 percent when inert solvents such as mineral oil are employed [15]. For 8-bromo-4-methylquinoline synthesis, this approach requires pre-brominated aniline precursors or subsequent halogenation of the quinoline product.

The Skraup reaction provides another classical route, utilizing aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinolines [16] [20]. The reaction mechanism involves initial dehydration of glycerol to acrolein using concentrated sulfuric acid, followed by Michael addition of aniline to form an intermediate that undergoes cyclization and oxidation [14] [16]. This method typically operates at temperatures between 140 and 180 degrees Celsius, achieving yields in the range of 40 to 85 percent [14]. The reaction often requires ferrous sulfate as a moderating agent to control the violent nature of the transformation [16].

The Combes synthesis offers a complementary approach specifically suited for preparing 2,4-disubstituted quinoline derivatives through condensation of anilines with beta-diketones [14] [18]. This method uniquely utilizes beta-diketone substrates, distinguishing it from other quinoline preparation methods [18]. The reaction proceeds through formation of a Schiff base intermediate that undergoes acid-catalyzed ring closure, typically using concentrated sulfuric acid as catalyst [18]. The mechanism involves three major steps: initial protonation and nucleophilic addition, followed by annulation as the rate-determining step, and final dehydration to yield the substituted quinoline [18].

The Doebner-Miller reaction constitutes a variation of the Skraup synthesis, employing anilines with alpha, beta-unsaturated carbonyl compounds to form quinolines [17] [19]. This approach offers greater flexibility in substitution patterns compared to the traditional Skraup method, as it utilizes preformed alpha, beta-unsaturated aldehydes or ketones instead of generating them in situ from glycerol [17]. The reaction typically employs hydrochloric acid or zinc chloride as catalysts and operates at temperatures between 100 and 140 degrees Celsius [17].

| Method | Starting Materials | Typical Yield Range (%) | Temperature Range (°C) | Products |

|---|---|---|---|---|

| Conrad-Limpach Synthesis | Anilines + β-ketoesters | 30-95 | 250-280 | 4-hydroxyquinolines |

| Skraup Reaction | Aniline + glycerol + H₂SO₄ + oxidant | 40-85 | 140-180 | Quinolines |

| Combes Synthesis | Anilines + β-diketones | 50-90 | 120-150 | 2,4-disubstituted quinolines |

| Doebner-Miller Reaction | Anilines + α,β-unsaturated carbonyls | 45-80 | 100-140 | Quinolines |

| Friedlander Synthesis | o-aminobenzaldehyde + ketones | 60-92 | 80-120 | 2-substituted quinolines |

| Pfitzinger Synthesis | Isatin + ketones | 50-85 | 150-200 | Quinoline-4-carboxylic acids |

The Friedlander synthesis represents an efficient method for preparing 2-substituted quinoline derivatives through condensation of ortho-aminobenzaldehyde or ortho-aminoacetophenone with ketones containing alpha-methyl groups in alcoholic sodium hydroxide solution [20]. This reaction generally operates under milder conditions compared to other classical methods, typically requiring temperatures between 80 and 120 degrees Celsius and achieving yields ranging from 60 to 92 percent [20].

The Pfitzinger synthesis provides access to quinoline-4-carboxylic acid derivatives through conversion of isatin to isatinic acid in the presence of base, followed by condensation with ketones [20]. This method particularly benefits from the ability to remove the carboxylic acid group through pyrolysis with calcium oxide to yield substituted quinolines [20]. Operating temperatures typically range from 150 to 200 degrees Celsius with yields between 50 and 85 percent.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of 8-bromo-4-methylquinoline derivatives by enabling precise carbon-carbon and carbon-heteroatom bond formation under mild conditions [29]. These methodologies exploit the reactivity of the bromine substituent as a leaving group in various palladium-catalyzed cross-coupling transformations.

The Suzuki-Miyaura coupling reaction represents one of the most versatile approaches for functionalizing 8-bromo-4-methylquinoline, utilizing palladium catalysts to cross-couple the bromoquinoline with boronic acids or boronic esters [30]. The catalytic cycle involves oxidative addition of palladium to the carbon-bromine bond, followed by transmetalation with the organoboron species and reductive elimination to form the carbon-carbon bond [30]. Typical reaction conditions employ palladium catalysts such as tetrakis(triphenylphosphine)palladium or palladium acetate with phosphine ligands, operating at temperatures between 80 and 120 degrees Celsius in the presence of base [30]. Yields for these transformations typically range from 65 to 95 percent, depending on the electronic properties of the coupling partners and reaction conditions.

The Sonogashira coupling provides an efficient method for introducing alkyne functionalities into the 8-position of bromoquinolines through palladium and copper co-catalysis [32]. Research has demonstrated that regioselective Sonogashira coupling reactions can occur at the carbon-6 position of dibromoquinoline derivatives, with the coupling product isolated in 65 percent yield [32]. The reaction typically employs bis(triphenylphosphine)palladium dichloride with copper iodide as co-catalyst, operating at temperatures between 60 and 100 degrees Celsius in the presence of base [32]. The mechanism involves oxidative addition of palladium to the aryl halide, coordination of the alkyne, and transmetalation facilitated by the copper co-catalyst.

Heck coupling reactions enable the formation of carbon-carbon bonds between 8-bromo-4-methylquinoline and alkenes through palladium catalysis [29]. These transformations typically utilize palladium acetate with triphenylphosphine ligands, operating at temperatures between 100 and 140 degrees Celsius in the presence of base [29]. The reaction mechanism involves oxidative addition, alkene coordination and insertion, beta-hydride elimination, and reductive elimination to regenerate the active palladium catalyst. Yields for Heck couplings with quinoline substrates generally range from 55 to 85 percent.

Negishi coupling reactions employ organozinc reagents as nucleophilic coupling partners with 8-bromo-4-methylquinoline substrates [29]. These reactions typically utilize tetrakis(triphenylphosphine)palladium as catalyst in tetrahydrofuran solvent, operating at temperatures ranging from room temperature to 80 degrees Celsius [29]. The organozinc reagents can be prepared in situ or pre-formed, offering good functional group tolerance and achieving yields between 70 and 92 percent [29].

| Reaction Type | Metal Catalyst | Coupling Partner | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Boronic acids/esters | 65-95 | Base, 80-120°C |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Terminal alkynes | 60-90 | Base, CuI, 60-100°C |

| Heck Coupling | Pd(OAc)₂/PPh₃ | Alkenes | 55-85 | Base, 100-140°C |

| Negishi Coupling | Pd(PPh₃)₄ | Organozinc reagents | 70-92 | THF, rt-80°C |

| Stille Coupling | Pd(PPh₃)₄ | Organostannanes | 60-88 | Toluene, 100-120°C |

Stille coupling reactions utilize organostannane reagents as coupling partners with bromoquinoline substrates, typically employing tetrakis(triphenylphosphine)palladium as catalyst in toluene solvent [29]. These reactions operate at temperatures between 100 and 120 degrees Celsius and achieve yields ranging from 60 to 88 percent [29]. The Stille coupling offers excellent functional group tolerance and proceeds under neutral conditions, making it particularly valuable for sensitive substrates.

The success of transition metal-catalyzed coupling reactions with 8-bromo-4-methylquinoline derivatives depends on several factors including catalyst selection, ligand effects, base choice, and solvent system [29]. Electronic effects of the quinoline ring system can influence the rate of oxidative addition, with electron-deficient systems generally showing enhanced reactivity [29]. Steric considerations around the bromine substitution site also play important roles in determining reaction efficiency and regioselectivity.

Halogenation Strategies for Position-Specific Substitution

Position-specific halogenation of quinoline derivatives requires careful consideration of the electronic and steric factors that govern regioselectivity in electrophilic aromatic substitution reactions [6] [8]. The quinoline ring system exhibits distinct reactivity patterns depending on reaction conditions, with the pyridine nitrogen significantly influencing the electronic distribution and directing effects.

Under slightly acidic or basic conditions, quinoline exists as the free base, leading to halogenation predominantly at the carbon-3 position [8]. This regioselectivity arises from the activation of the heterocyclic ring by the nitrogen lone pair, making the carbon-3 position most susceptible to electrophilic attack [8]. Subsequent halogenation typically occurs at the carbon-6 and carbon-8 positions of the benzene ring [8]. In contrast, under strongly acidic conditions, the pyridine ring becomes inactivated through protonation, resulting in substitution occurring relatively equally at the carbon-5 and carbon-8 positions [8].

N-Bromosuccinimide represents one of the most versatile and widely used reagents for selective bromination of quinoline derivatives [32] [33]. Research has demonstrated that N-Bromosuccinimide-mediated bromination and dehydrogenation of tetrahydroquinolines provides an efficient one-pot construction of polybromoquinolines under mild conditions [32]. The reaction proceeds through both electrophilic bromination and radical dehydrogenation pathways, with N-Bromosuccinimide functioning simultaneously as electrophile and oxidant [32]. Various tetrahydroquinolines bearing electron-rich or electron-deficient groups at different positions can be successfully converted to the corresponding bromoquinoline products in moderate to high yields [32].

The mechanism of N-Bromosuccinimide-mediated transformations involves initial electrophilic bromination of the aromatic ring, facilitated by activation from the amino group [32]. Control experiments using radical scavengers such as 2,2,6,6-tetramethylpiperidine oxide have confirmed that dehydrogenation occurs via a radical pathway, while benzene ring bromination proceeds through ionic mechanisms [32]. The regioselectivity can be controlled through substrate substitution patterns and reaction conditions, with bromination typically occurring at carbon-3, carbon-5, and carbon-6 positions.

Molecular bromine provides another effective halogenating agent for quinoline derivatives, typically employed in solvents such as chloroform, carbon tetrachloride, or acetic acid [8] [28]. Bromination with molecular bromine in chloroform under reflux conditions produces 3-bromoquinoline derivatives through formation of quinoline-bromine complexes [8]. The regioselectivity can be influenced by substituents on the quinoline ring, with methoxy groups directing bromination to alternative positions [28].

| Halogenating Agent | Solvent | Temperature (°C) | Regioselectivity | Yield Range (%) |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | CHCl₃, CH₂Cl₂ | 20-80 | C-3, C-5, C-6 | 65-92 |

| Bromine (Br₂) | Acetic acid, CHCl₃ | 60-120 | C-3, C-5, C-8 | 70-95 |

| ICl | CH₂Cl₂ | 0-40 | C-3 | 60-85 |

| PhSeBr | CH₂Cl₂ | 20-60 | C-3 | 38-74 |

| Trihaloisocyanuric acid | DMF, CH₃CN | 25-80 | C-5, C-7 | 75-95 |

Research on regioselective bromination of 8-substituted quinoline derivatives has established protocols for remote carbon-hydrogen halogenation using trihaloisocyanuric acid as halogen source [6]. This metal-free protocol proceeds under ambient conditions with exceptional regioselectivity, providing carbon-5 halogenated products in good to excellent yields [6]. The reaction utilizes only 0.36 equivalents of trihaloisocyanuric acid, making it highly atom economical [6]. Phosphoramidates, tertiary amides, N-alkyl and N,N-dialkyl derivatives, and urea derivatives of quinolin-8-amine can be halogenated at the carbon-5 position through this remote functionalization approach [6].

Iodine monochloride serves as a selective halogenating agent for quinoline derivatives, typically employed in dichloromethane at temperatures between 0 and 40 degrees Celsius [33]. The electrophilic cyclization of N-(2-alkynyl)anilines using iodine monochloride provides access to 3-iodoquinolines in moderate to good yields [33]. This methodology demonstrates excellent functional group tolerance and proceeds under mild reaction conditions [33].

Phenylselenium bromide represents a specialized electrophilic reagent for introducing selenium functionality into quinoline derivatives [33]. The reaction of N-(2-alkynyl)anilines with phenylselenium bromide affords 3-(phenylselenyl)quinolines in yields up to 74 percent when conducted in dichloromethane with sodium bicarbonate as base [33]. The choice of base proves critical, as changing from sodium bicarbonate to sodium carbonate results in complex reaction mixtures [33].

The regioselectivity of halogenation reactions can be predicted and controlled through understanding of the electronic effects of existing substituents [28] [31]. Electron-donating groups such as methoxy substituents can redirect halogenation to positions different from the typical carbon-3 position observed in unsubstituted quinoline [28]. Recent research on bromination of methoxyquinoline derivatives has revealed three regioselective routes for preparing brominated methoxyquinolines at carbon-2, carbon-3, and carbon-5 positions [31].

Nanocatalyzed Green Synthesis Protocols

Nanocatalyzed green synthesis protocols represent an emerging and environmentally sustainable approach for the preparation of quinoline derivatives, including 8-bromo-4-methylquinoline [10] [23]. These methodologies utilize nanoscale catalysts to achieve high efficiency, selectivity, and recyclability while minimizing environmental impact through reduced waste generation and energy consumption.

Zinc oxide nanoparticles have demonstrated exceptional catalytic activity in the green synthesis of quinoline derivatives through various mechanistic pathways [21] [23]. Research has shown that zinc oxide nanoparticles synthesized via sol-gel methods using lemon peel aqueous extract can effectively catalyze quinoline formation [21]. The nanoflake zinc oxide nanoparticles exhibit superior activity and regioselectivity compared to commercial zinc oxide materials, attributed to the presence of both Lewis acid sites (zinc cations) and Lewis base sites (oxide anions) [23]. Under optimized conditions using 10 mole percent catalyst loading at 100 degrees Celsius under solvent-free conditions, various quinoline derivatives can be obtained in yields ranging from 20 to 95 percent [23].

Copper oxide nanoparticles provide another effective nanocatalytic system for quinoline synthesis through multicomponent reactions [23] [24]. Colloidal copper oxide nanoparticles with sizes ranging from 5 to 15 nanometers have been employed in recyclable synthesis protocols [24]. These catalysts demonstrate excellent performance in the synthesis of quinoline-2,3-dicarboxylates from acetylenedicarboxylates and 2-aminocarbonyl compounds using acetonitrile as solvent at 40 degrees Celsius [24]. The copper oxide nanocatalyst is air-stable, inexpensive, and recyclable for up to four cycles while maintaining catalytic activity [24].

Iron oxide nanoparticles have emerged as particularly attractive catalysts due to their magnetic properties, which facilitate easy separation and recycling [25]. Iron-catalyzed, visible-light-driven decarboxylation reactions provide access to 4-substituted hydroxyalkyl quinolines through treatment of quinoline with different alkyl carboxylic acids [25]. The iron catalyst system employs iron(III) chloride-phenanthroline complexes under visible light irradiation from 410-456 nanometer light-emitting diodes, achieving yields up to 81 percent after 96 hours [25]. The magnetic properties of iron oxide nanoparticles enable convenient catalyst recovery using external magnets.

| Nanocatalyst | Synthesis Method | Particle Size (nm) | Yield Range (%) | Recycling Capability | Green Features |

|---|---|---|---|---|---|

| ZnO nanoparticles | Friedlander condensation | 80-100 | 85-96 | 5 cycles | Solvent-free, mild conditions |

| CuO nanoparticles | Multicomponent reaction | 5-15 | 80-95 | 4 cycles | Water medium, recyclable |

| Fe₂O₃ nanoparticles | Decarboxylative coupling | 20-50 | 57-87 | 6 cycles | Visible light driven |

| NiO nanoparticles | Friedlander annulation | < 100 | 70-92 | 5 cycles | Low temperature, reusable |

| Co@g-C₃N₄ | Reductive annulation | 10-30 | 75-90 | 6 cycles | Aqueous conditions |

| ZnFe₂O₄ | Cyclization reaction | 15-25 | 65-88 | 5 cycles | Magnetic separation |

Nickel oxide nanoparticles synthesized using Aegle Marmelos Correa aqueous leaf extract have shown promise in solvent-free synthesis of polysubstituted quinoline derivatives through Friedlander annulation [10]. These crystalline nanoparticles with average sizes of 80-100 nanometers and triangular morphology efficiently engage with ketone carbonyl groups through Lewis acid sites, facilitating intramolecular cyclization to produce target molecules in fair yields [10]. The catalyst can be recovered and reused for up to five cycles while maintaining activity [10].

Cobalt-based nanocatalysts, particularly cobalt incorporated into graphitic carbon nitride matrices, provide effective catalytic systems for quinoline synthesis [10]. The cobalt at graphitic carbon nitride nanoparticles with thin layers stacked in clusters have been utilized for quinoline preparation using 2-aminobenzyl alcohols with ketones [10]. Under optimal conditions including 50 milligrams of catalyst, sodium hydroxide as additive, and toluene as solvent at 135 degrees Celsius for 24 hours, various quinolines are produced in yields ranging from 57 to 87 percent [10]. The catalyst can be recovered and recycled up to six times with only slight reduction in activity [10].

Zinc ferrite nanoparticles combine the advantages of both zinc and iron oxide systems, offering magnetic separability along with high catalytic activity [23]. These nanoparticles with sizes between 15 and 25 nanometers provide effective catalysis for cyclization reactions leading to quinoline derivatives [23]. The magnetic properties enable easy separation from reaction mixtures using external magnetic fields, facilitating catalyst recycling for up to five cycles [23].

The green synthesis advantages of nanocatalyzed protocols include reduced solvent usage, lower reaction temperatures, shorter reaction times, and excellent recyclability of catalysts [23] [26]. These methodologies align with sustainable chemistry principles by minimizing waste generation and energy consumption while maintaining high synthetic efficiency [26]. The use of environmentally benign catalysts derived from renewable sources, such as plant extracts, further enhances the sustainability profile of these synthetic approaches [21] [22].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant